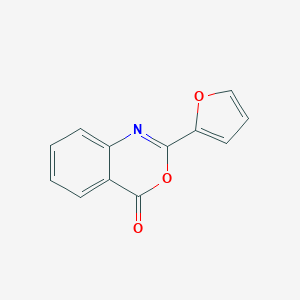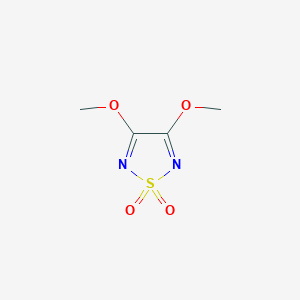
(4-Ethoxyphenyl)-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)-phenylmethanamine, also known as 4-Ethoxyamphetamine (4-EA), is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of phenethylamine, which is a naturally occurring compound found in some plants and animals. 4-EA has been found to exhibit stimulant and entactogenic effects, and has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-EA involves the release of neurotransmitters in the brain. Specifically, 4-EA acts as a substrate for the vesicular monoamine transporter (VMAT), which transports neurotransmitters such as dopamine, serotonin, and norepinephrine into vesicles for storage and release. By acting as a substrate for VMAT, 4-EA increases the release of these neurotransmitters into the synapse, leading to increased stimulation of the postsynaptic receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-EA are similar to those of other amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased wakefulness and alertness. Additionally, 4-EA has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to improved mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-EA in lab experiments is its relatively low toxicity compared to other amphetamines. Additionally, 4-EA has been found to exhibit potent stimulant and entactogenic effects, making it useful for studying the effects of amphetamines on behavior and cognition. However, one limitation of using 4-EA in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 4-EA. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Additionally, further research could be conducted to better understand the mechanism of action of 4-EA and its effects on neurotransmitter release in the brain. Finally, studies could be conducted to investigate the long-term effects of 4-EA use, particularly in terms of its potential for addiction and neurotoxicity.
Métodos De Síntesis
The synthesis of 4-EA involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as sodium borohydride to form 4-EA.
Aplicaciones Científicas De Investigación
Research on 4-EA has focused on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Studies have shown that 4-EA has a similar mechanism of action to other amphetamines, which involves the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This release of neurotransmitters has been found to improve mood, increase motivation, and reduce symptoms of anxiety and depression.
Propiedades
Número CAS |
131224-22-1 |
|---|---|
Nombre del producto |
(4-Ethoxyphenyl)-phenylmethanamine |
Fórmula molecular |
C15H17NO |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
Clave InChI |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)
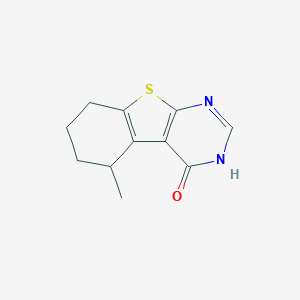

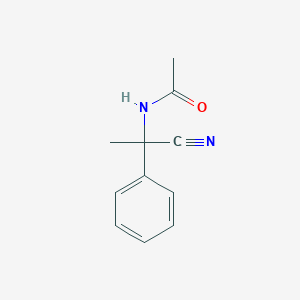
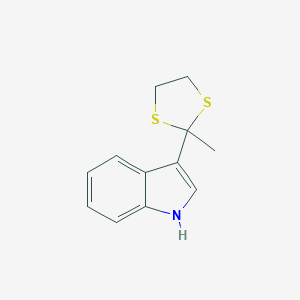
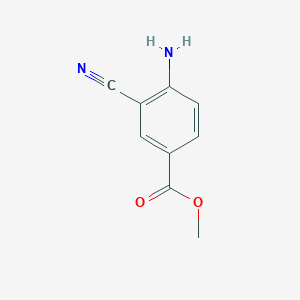
![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)
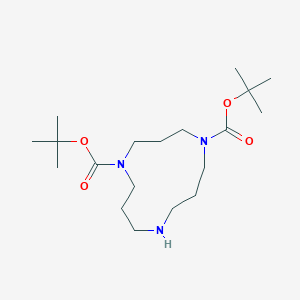

![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)
